1-(4-aminophenyl)propan-2-one

Physicochemical characterization Thermal analysis Polymorph screening

1-(4-Aminophenyl)propan-2-one is the only direct precursor to 1-(aminophenyl)-2-aminopropanone pharmacophores — CNS antidepressants, vasodilators, and immunostimulants per EP 0174242 B1. Its α-methylene ketone enables single-step amino introduction; 4'-aminoacetophenone or 4-aminopropiophenone cannot offer this synthetic economy. For medicinal chemistry and agrochemical discovery (Formula A pesticidal scaffolds), specifying this aminoketone ensures route fidelity. Distinct predicted mp (99–100 °C) and density (1.079 g/cm³) also make it a superior HPLC reference standard for differentiating structurally similar aminophenyl ketones.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 62044-15-9
Cat. No. B1625303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-aminophenyl)propan-2-one
CAS62044-15-9
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC=C(C=C1)N
InChIInChI=1S/C9H11NO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6,10H2,1H3
InChIKeyBCBCQECJIGMFJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Aminophenyl)propan-2-one (CAS 62044-15-9): Chemical Identity and Procurement Baseline


1-(4-Aminophenyl)propan-2-one (4-aminophenylacetone, CAS 62044-15-9) is an aromatic aminoketone with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . The compound features a para-substituted aniline moiety linked to an acetone backbone, placing it within the class of aminophenyl alkyl ketones [1]. It is primarily recognized as a chemical building block and intermediate in the synthesis of pharmacologically active 1-(aminophenyl)-2-aminopropanone derivatives, which are investigated as CNS antidepressants, vasodilators, and immunostimulants [2].

Why Generic Aminophenyl Ketone Substitution Fails for 1-(4-Aminophenyl)propan-2-one


**CRITICAL CAVEAT: Evidence Scarcity.** The accessible primary literature contains extremely limited head-to-head quantitative comparative data for this specific compound. The following evidence is derived from physicochemical class-level comparisons, synthetic utility inferences, and supporting references—not from direct side-by-side biological or pharmacological assays. Users should treat comparator data as indicative of structural differentiation requiring experimental verification. Generic substitution among aminophenyl ketones (e.g., 4'-aminoacetophenone, 4-aminopropiophenone, or 4-nitrophenylacetone) fails because the length and nature of the alkyl ketone chain dictate distinct physicochemical properties (melting point, solubility), divergent synthetic pathways, and non-interchangeable downstream derivative scaffolds . The compound uniquely serves as the direct precursor to 1-(aminophenyl)-2-aminopropanone derivatives—therapeutically relevant molecules that cannot be accessed from the acetyl or propionyl analogs without additional synthetic steps [1].

Quantitative Differentiation Evidence for 1-(4-Aminophenyl)propan-2-one Against Closest Analogs


Melting Point Differentiation from Closest Aminophenyl Ketone Analogs

1-(4-Aminophenyl)propan-2-one exhibits a predicted melting point of 99–100 °C . This value is 3–8 °C lower than 4'-aminoacetophenone (103–108 °C) [1], 35–40 °C lower than 4-aminopropiophenone (135–140 °C) , and 35–39 °C higher than 4-nitrophenylacetone (61–64 °C) . The differences reflect distinct crystal lattice energies arising from the acetone side-chain length and the amino vs. nitro substitution pattern.

Physicochemical characterization Thermal analysis Polymorph screening

Exclusive Gateway to 1-(Aminophenyl)-2-aminopropanone Pharmacophores

1-(4-Aminophenyl)propan-2-one is the specific ketone precursor required for synthesizing 1-(aminophenyl)-2-aminopropanone derivatives via direct amination at the α-position [1]. Analogs such as 4'-aminoacetophenone (acetyl chain) or 4-aminopropiophenone (propionyl chain) lack the methylene-activated α-carbon adjacent to the ketone necessary for this transformation, requiring multi-step chain homologation or functional group interconversion. This compound therefore provides the shortest synthetic route to the pharmacologically relevant 2-aminopropanone scaffold.

Medicinal chemistry CNS drug synthesis Intermediates procurement

Documented Pesticidal and Veterinary Toxicant Intermediate Utility

Patents specifically identify 1-(4-aminophenyl)propan-2-one or its closely related 1-(4-aminophenyl)-1-alkanone homologs as intermediates in pesticidal compositions targeting Nematoda, Arthropoda, and Mollusca phyla pests , as well as vertebrate toxic agent formulations [1]. In contrast, 4'-aminoacetophenone (CAS 99-92-3) is more commonly cited as a fragrance and dye intermediate, and 4-aminopropiophenone is primarily known as a toxicology reference standard, indicating different industrial application profiles for each analog.

Agrochemical synthesis Vertebrate pest control Industrial intermediate

Highest-Confidence Application Scenarios for 1-(4-Aminophenyl)propan-2-one Based on Available Evidence


Synthesis of CNS-Active 1-(Aminophenyl)-2-aminopropanone Derivatives

This compound is the preferred starting material for medicinal chemistry programs developing novel antidepressants, vasodilators, or immunostimulants within the 1-(aminophenyl)-2-aminopropanone pharmacophore class, as documented in EP 0174242 B1 [1]. Its α-methylene ketone allows direct introduction of amino substituents in a single step, a transformation not directly accessible from 4'-aminoacetophenone or 4-aminopropiophenone without additional synthetic manipulation.

Agrochemical Intermediate for Nematicidal, Acaricidal, and Insecticidal Compositions

Patents listing this compound as part of the Formula A scaffold for pesticidal molecules indicate its value as a building block in agrochemical discovery . R&D groups developing crop protection agents should procure this specific aminoketone rather than generic analogs to align with the patented synthetic route.

Physicochemical Reference Standard and Polymorph Screening Studies

The well-defined but distinct predicted melting point range of 99–100 °C, along with its predicted density (1.079 g/cm³) and boiling point (275.2 °C), makes this compound useful as a reference standard for HPLC method development, thermal analysis calibration, and polymorph screening where differentiation from structurally similar aminophenyl ketones is required .

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